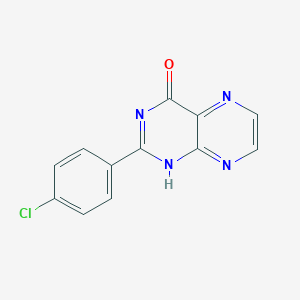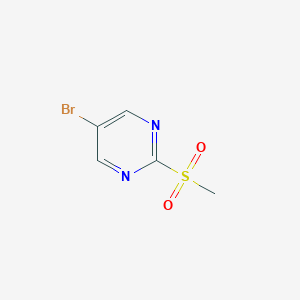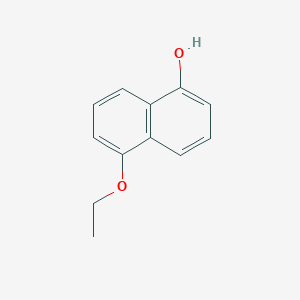![molecular formula C16H8N2O2 B182211 Benzo[a]phenazine-5,6-dione CAS No. 13742-05-7](/img/structure/B182211.png)
Benzo[a]phenazine-5,6-dione
Overview
Description
Benzo[a]phenazine-5,6-dione is a tetracyclic nitrogen-containing quinone derivativePhenazines are heterocyclic compounds containing nitrogen atoms, and they exhibit a wide range of biological properties, including antimicrobial, antitumor, and antioxidant activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzo[a]phenazine-5,6-dione typically involves the cyclization of 4-arylamino-1,2-naphthoquinones. One common method includes the treatment of these naphthoquinones with nitrosylsulfuric acid, prepared in situ from sodium nitrite and sulfuric acid, using acetic acid as the solvent . The reaction proceeds through a radical cation mechanism, potentially involving the formation of 4-arylamino-3-nitroso-1,2-naphthoquinones .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned chemical reactions. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity, making the process suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Benzo[a]phenazine-5,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenazine N-oxides.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone derivatives.
Substitution: Substitution reactions, particularly involving the amino groups, can lead to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Sodium nitrite in hydrochloric acid is commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride can be employed for reduction reactions.
Substitution: Amination reactions often use arylamines under acidic or basic conditions.
Major Products:
Oxidation: Phenazine N-oxides.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenazine derivatives.
Scientific Research Applications
Benzo[a]phenazine-5,6-dione has significant applications in scientific research due to its biological activities:
Mechanism of Action
The mechanism of action of benzo[a]phenazine-5,6-dione involves its interaction with molecular targets and pathways:
Comparison with Similar Compounds
Phenazine: A simpler structure with similar biological activities.
Phenazine-1-carboxylic acid: Known for its potent activity against Mycobacterium tuberculosis.
Phenazine N-oxides: Exhibit antibacterial and antitumor activities.
Properties
IUPAC Name |
benzo[a]phenazine-5,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8N2O2/c19-15-10-6-2-1-5-9(10)13-14(16(15)20)18-12-8-4-3-7-11(12)17-13/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBXUXXKUJECCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3C(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30292658 | |
| Record name | Benzo[a]phenazine-5,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30292658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13742-05-7 | |
| Record name | Benzo[a]phenazine-5,6-dione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84488 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzo[a]phenazine-5,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30292658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a convenient method for synthesizing Benzo[a]phenazine-5,6-dione 7-oxides?
A: this compound 7-oxides (II) can be synthesized by reacting naphthoquinones (I) with nitrosylsulfuric acid. [, ] This method provides a direct route to these tetracyclic structures, which incorporate quinoid moieties.
Q2: How do this compound 7-oxides react with methanolic alkali and pyrrolidine?
A: While the specific details of these reactions are not provided in the abstracts, research has been conducted on the reactivity of this compound 7-oxides with both methanolic alkali solutions and pyrrolidine. [, ] These studies likely explored the chemical behavior and potential transformations of these compounds under different reaction conditions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


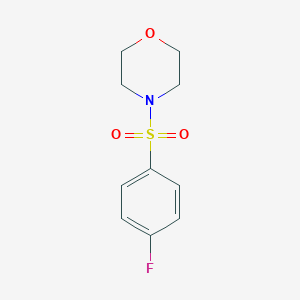
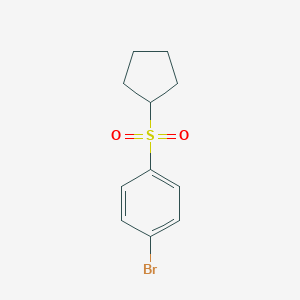
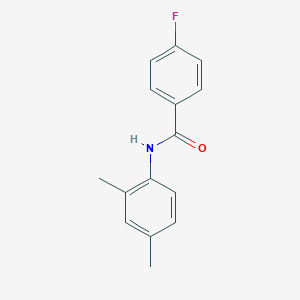
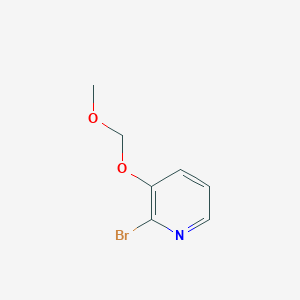

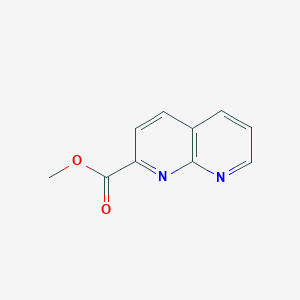

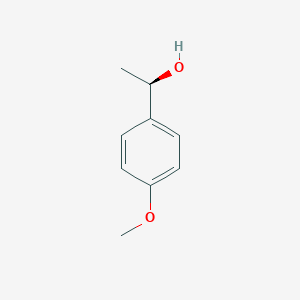

![tert-Butyl 2-[4-(cyanomethyl)phenoxy]acetate](/img/structure/B182149.png)
